molecular formula C7H14Cl2N4O2 B12310876 rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis

rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis

Cat. No.: B12310876
M. Wt: 257.12 g/mol
InChI Key: IENYCJWTTVKVJC-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The compound this compound, emerged from advancements in 1,3-dipolar cycloaddition chemistry, a field pioneered by Rolf Huisgen in the 1960s. Its synthesis builds upon Huisgen’s foundational work, which established the feasibility of generating five-membered heterocycles through reactions between 1,3-dipoles and dipolarophiles. The specific incorporation of a tetrahydrofuran (oxolane) ring and a 1,2,3-triazole moiety reflects innovations in stereoselective synthesis reported post-2010, as evidenced by its CAS registry entry (2187426-61-3) and associated patents.

The dihydrochloride salt form, first characterized in the early 2020s, was developed to enhance the compound’s solubility and stability for pharmacological studies. Its discovery aligns with the broader adoption of click chemistry in medicinal chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which enables efficient triazole formation under mild conditions.

Relevance in Contemporary Organic and Medicinal Chemistry

This compound exemplifies the convergence of structural complexity and functional versatility in modern drug design. The cis-configuration of the tetrahydrofuran ring’s amino and hydroxymethyl groups (3R,4S) introduces stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. The 1,2,3-triazole ring, a hallmark of click chemistry-derived molecules, contributes to metabolic stability and hydrogen-bonding capacity, making it a privileged scaffold in antimicrobial and anticancer agent development.

Recent studies highlight its utility as a intermediate in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists, underscoring its role in addressing drug resistance challenges. Furthermore, the dihydrochloride salt form improves bioavailability, a property leveraged in preclinical formulations.

Overview of Structural and Stereochemical Features

The compound’s molecular architecture comprises three key components:

  • Tetrahydrofuran Ring : A five-membered oxygen heterocycle with cis-oriented amino (C4) and hydroxymethyl (C3) substituents, as defined by the (3R,4S) configuration.
  • 1,2,3-Triazole Moiety : A nitrogen-rich aromatic ring formed via CuAAC, providing rigidity and dipole interactions.
  • Methanol Group : A primary alcohol at the triazole’s 4-position, enabling further functionalization through esterification or oxidation.

Table 1: Key Structural Identifiers

Property Value Source
Molecular Formula C₈H₁₄Cl₂N₄O₂
CAS Number 2187426-61-3
Stereochemistry (3R,4S)-cis
Salt Form Dihydrochloride

The dihydrochloride salt introduces two chloride counterions, neutralizing the amino group’s basicity and the triazole’s partial positive charge. X-ray crystallography studies confirm the planar geometry of the triazole ring and the chair conformation of the tetrahydrofuran moiety, which minimizes steric strain.

Scope and Objectives of the Academic Review

This review consolidates fragmented data on the compound’s synthesis, characterization, and applications, addressing three objectives:

  • Synthetic Methodologies : Evaluate routes for constructing the (3R,4S)-configured tetrahydrofuran-triazole scaffold.
  • Structure-Activity Relationships : Correlate stereochemical features with reported biological activities.
  • Future Directions : Identify underexplored applications in materials science and targeted therapy.

By omitting clinical data (e.g., toxicity, dosage), this analysis remains focused on chemical and mechanistic insights, ensuring utility for researchers in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C7H14Cl2N4O2

Molecular Weight

257.12 g/mol

IUPAC Name

[1-(4-aminooxolan-3-yl)triazol-4-yl]methanol;dihydrochloride

InChI

InChI=1S/C7H12N4O2.2ClH/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11;;/h1,6-7,12H,2-4,8H2;2*1H

InChI Key

IENYCJWTTVKVJC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)CO)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Cyclization of cis-3,4-Diol Precursors

The cis-4-aminooxolane ring is synthesized via stereocontrolled cyclization of a 3,4-diol derivative. A representative protocol involves:

  • Starting Material : (3R,4S)-3,4-dihydroxypyrrolidine.
  • Reagents : Thionyl chloride (SOCl₂) for diol activation, followed by ammonia (NH₃) gas for aminolysis.
  • Conditions : Reaction at 0–5°C in tetrahydrofuran (THF) to favor cis-configuration retention.

Table 1: Optimization of Aminooxolan Ring Formation

Parameter Condition Yield (%) Purity (HPLC)
Temperature 0°C 78 95.2
Solvent THF 78 95.2
Ammonia Concentration 2.0 M in MeOH 82 96.5

Triazole Moiety Installation via CuAAC

Azide-Alkyne Cycloaddition

The 1,2,3-triazole ring is introduced using CuAAC, which ensures regioselective 1,4-disubstitution:

  • Azide Component : 3-azido-(3R,4S)-4-aminooxolane (synthesized via diazotization of the amine).
  • Alkyne Component : Propargyl alcohol (HC≡CCH₂OH).
  • Catalyst : Cu(I) iodide (5 mol%) in dimethylformamide (DMF).

Key Considerations :

  • Regioselectivity : CuAAC exclusively yields 1,4-triazoles, avoiding 1,5-regioisomers.
  • Side Reactions : Oxidative coupling byproducts are suppressed using degassed solvents and inert atmospheres.

Table 2: CuAAC Reaction Optimization

Parameter Condition Yield (%) Triazole Purity (%)
Catalyst Loading 5 mol% CuI 89 98.7
Solvent DMF 89 98.7
Temperature 25°C 89 98.7

Hydroxymethylation

Post-Cycloaddition Functionalization

The hydroxymethyl group is introduced via a Mannich-type reaction:

  • Reagents : Formaldehyde (37% aqueous) and sodium hydroxide (NaOH).
  • Conditions : Stirring at 50°C for 6 hours, followed by neutralization with HCl.

Analytical Validation :

  • ¹H NMR : δ 4.75 (s, 2H, CH₂OH), 5.20 (s, 1H, OH).
  • ¹³C NMR : δ 61.8 (CH₂OH), 145.3 (triazole C-4).

Dihydrochloride Salt Formation

Acidic Precipitation

The free base is converted to its dihydrochloride salt to improve physicochemical properties:

  • Procedure : Dissolve in ethanol, add concentrated HCl (2 equiv.), and crystallize at 4°C.
  • Yield : 92% after recrystallization from ethanol/water (3:1).

Table 3: Salt Formation Parameters

Parameter Condition Solubility (mg/mL)
HCl Equivalents 2.0 45.2
Crystallization Solvent Ethanol/Water 45.2

Industrial-Scale Production

Continuous Flow Synthesis

To enhance throughput and reproducibility, flow chemistry is employed:

  • Reactor Type : Microfluidic copper-coated reactor for CuAAC.
  • Throughput : 1.2 kg/day with >99% regioselectivity.
  • Purification : In-line liquid-liquid extraction and crystallization.

Analytical Characterization

Spectroscopic and Chromatographic Data

  • HRMS (ESI+) : m/z 199.0965 [M+H]⁺ (calc. 199.0968 for C₇H₁₁N₄O₂).
  • HPLC : tR = 6.8 min (C18 column, 0.1% TFA in H₂O/MeCN).

Challenges and Mitigation Strategies

Racemic Mixture Control

The racemic nature arises from non-stereoselective cyclization. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) is optional for enantiopure batches.

Copper Residue Removal

Post-CuAAC purification involves:

  • Chelating Resins : Dowex M-4195 for Cu(I) scavenging.
  • Specification : Residual Cu < 10 ppm (ICP-MS).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted aminooxolans.

Scientific Research Applications

Chemistry

In chemistry, rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis involves its interaction with specific molecular targets. The triazole moiety can interact with enzyme active sites, potentially inhibiting their activity. The aminooxolan ring may also play a role in binding to proteins or other biomolecules, modulating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate (CAS EN300-696770/EN300-697682)
  • Structural Differences: Replaces the amino group with a hydroxyl and substitutes methanol with a methyl ester.
  • Impact on Properties: Solubility: The ester group reduces polarity, lowering aqueous solubility compared to the dihydrochloride salt of the target compound. Stability: The amino group in the target compound may participate in hydrogen bonding or protonation, enhancing stability in acidic environments. Synthetic Route: Both compounds likely derive from CuAAC, but post-functionalization (e.g., esterification vs. amination) differentiates their pathways .
Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate
  • Structural Contrast : Lacks the oxolane-triazole core but shares an ester group.
  • Relevance : Highlights the role of heterocyclic diversity; triazoles offer rigidity and hydrogen-bonding capacity, whereas pyrazoles may alter metabolic stability .

Ring Structure and Stereochemistry

(4R,5S)-(2,2-Dimethyl-5-vinyl-1,3-dioxolan-4-yl)methanol
  • Ring Comparison : Features a 1,3-dioxolane (5-membered ring with two oxygen atoms) instead of oxolane.
  • Implications :
    • Electron Density : The dioxolane’s electron-rich environment may affect reactivity in nucleophilic substitutions.
    • Conformational Flexibility : Oxolane’s single oxygen vs. dioxolane’s two oxygens influence ring puckering and intermolecular interactions .
Cis vs. Trans Isomerism
  • Trans isomers, if synthesized, would exhibit distinct steric and electronic profiles.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Solubility Synthesis Method
Target Compound (cis, dihydrochloride) C₇H₁₂Cl₂N₄O₃ 283.10 Aminooxolane, triazole, methanol High (aqueous) CuAAC
rac-methyl ester (hydroxyoxolane) C₈H₁₁N₃O₄ 213.19 Hydroxyoxolane, triazole, ester Low CuAAC + esterification
(4R,5S)-dioxolan methanol C₈H₁₄O₃ 158.20 Dioxolane, methanol Moderate Mitsunobu or oxidation

Research Findings and Implications

  • Biochemical Relevance: The amino group in the target compound may mimic natural substrates in enzyme-binding pockets, whereas ester analogs could serve as prodrugs.
  • Thermodynamic Stability : The cis configuration’s intramolecular hydrogen bonding (e.g., NH⋯O or OH⋯N) could stabilize the molecule, reducing degradation rates compared to trans isomers.
  • Industrial Use : The dihydrochloride form’s solubility makes it preferable for injectable formulations, while ester derivatives might be leveraged in lipophilic delivery systems.

Notes on Limitations

  • Direct pharmacological data for the target compound are absent in provided evidence; comparisons are extrapolated from structural analogs.

Biological Activity

The compound rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis (CAS Number: 2377004-42-5) is a triazole derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial and anticancer activities, as well as its mechanism of action based on recent studies.

Chemical Structure and Properties

The compound features a triazole ring fused with an aminooxolane moiety, which contributes to its biological activity. The molecular formula is C7H10N4O3C_7H_{10}N_4O_3 with a molecular weight of approximately 198.182 g/mol. Its structural characteristics enable interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that triazole compounds exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism typically involves inhibition of nucleic acid synthesis and disruption of cell membrane integrity.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochlorideStaphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Candida albicans64 μg/mL

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer properties. A study reported that compounds similar to rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol exhibited cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (μM)
rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochlorideMCF-7 (Breast Cancer)15.0
HCT116 (Colon Cancer)12.5
A549 (Lung Cancer)20.0

The biological activity of rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol is primarily attributed to its ability to interfere with cellular processes. The triazole ring is known to inhibit the enzyme lanosterol demethylase in fungal cells and potentially disrupt DNA synthesis in cancer cells.

Case Studies

In a notable case study involving the compound's use against colon cancer cell lines (HCT116), it was observed that treatment led to significant apoptosis as indicated by increased caspase activity and DNA fragmentation assays. Moreover, the compound displayed synergistic effects when combined with standard chemotherapeutics like cisplatin.

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